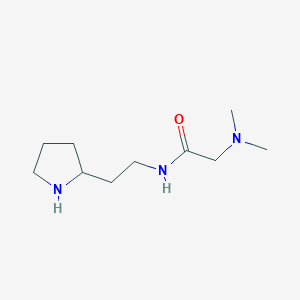
2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural alkaloid geranium oil and has been used as a dietary supplement and performance-enhancing drug. DMAA has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD), depression, and narcolepsy.
科学的研究の応用
Immunomodulatory Effects
Inosine pranobex, a compound related to 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, has shown potential in exerting antiviral and antitumor activities. These effects are primarily attributed to its immunomodulating capabilities. While the initial studies have been promising, indicating beneficial effects in treating various infections and conditions like Herpes simplex and genital warts, the research is still in preliminary stages. More rigorous, long-term studies are needed to conclusively determine the efficacy of inosine pranobex in these disorders (Campoli-Richards et al., 1986).
Pharmacological Activities of Derivatives
Piracetam, a derivative of the compound , is widely recognized for its nootropic properties, particularly in CNS disorder treatments. Its chemical structure, closely related to this compound, contributes to its efficacy in enhancing learning, memory, and overall brain function. The review highlights the various biological activities associated with piracetam and its synthetic methodologies, emphasizing its potential in managing conditions such as alcoholism and brain injuries (Dhama et al., 2021).
Neurochemical and Cognitive Effects
Modafinil, structurally similar to the compound of interest, has been extensively studied for its wake-promoting properties without the amphetamine-like side effects. Its diverse neurochemical actions, particularly on catecholamines, serotonin, and other neurotransmitter systems, suggest a complex mechanism of action. This complexity extends to its cognitive effects, where modafinil has shown promise in enhancing memory and other cognitive functions across various populations. These findings underscore the potential of compounds like this compound in neuropsychiatric applications (Minzenberg & Carter, 2008).
Environmental Degradation and Toxicity
The review by Vo et al. (2019) provides a comprehensive analysis of acetaminophen, a compound related to this compound, focusing on its occurrence, toxicity, and transformation pathways in various environments. This research highlights the potential environmental impact and challenges associated with the degradation products of such compounds, indicating the need for effective monitoring and treatment technologies (Vo et al., 2019).
特性
IUPAC Name |
2-(dimethylamino)-N-(2-pyrrolidin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-13(2)8-10(14)12-7-5-9-4-3-6-11-9/h9,11H,3-8H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPITVBBQNXKFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197053 |
Source


|
| Record name | Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1361113-65-6 |
Source


|
| Record name | Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361113-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

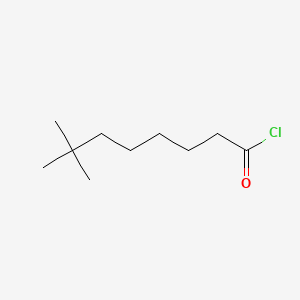


![7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B6591251.png)
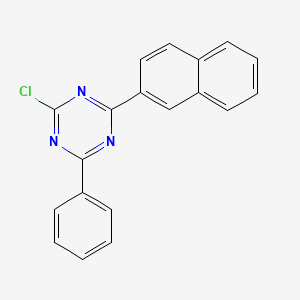


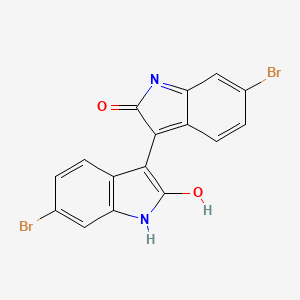
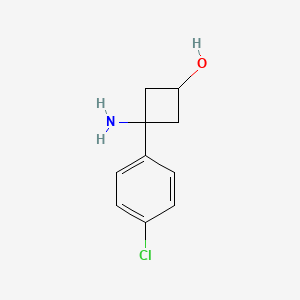
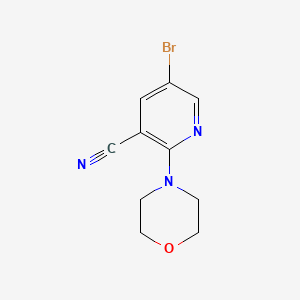
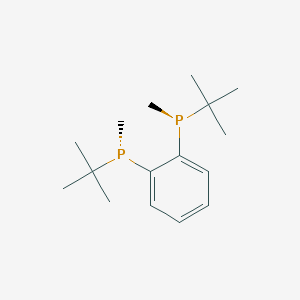
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)
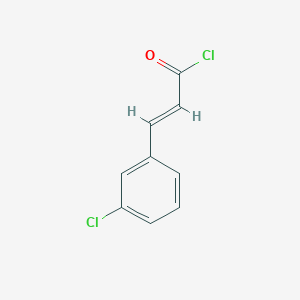
![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)